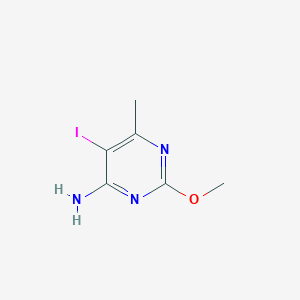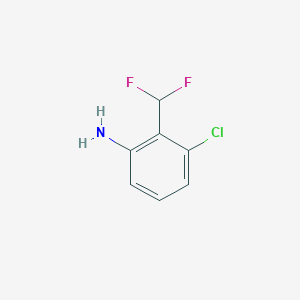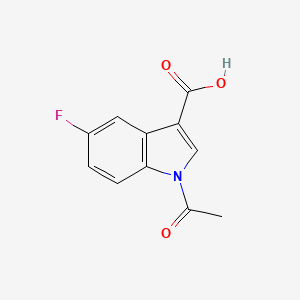
1,2-Dimethoxy-3-methylanthraquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dimethoxy-3-methylanthraquinone is an anthraquinone derivative, a class of compounds known for their diverse biological activities and applications in various fields Anthraquinones are characterized by their three-ring structure with two ketone groups at positions 9 and 10
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dimethoxy-3-methylanthraquinone can be synthesized through various synthetic routes. One common method involves the methylation of 1,2-dihydroxy-3-methylanthraquinone using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve large-scale methylation reactions using similar reagents and conditions as described above. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethoxy-3-methylanthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives with additional oxygen-containing functional groups.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of substituted anthraquinone derivatives with various functional groups.
Scientific Research Applications
1,2-Dimethoxy-3-methylanthraquinone has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other anthraquinone derivatives and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of cancer and other diseases.
Industry: Used as a dye intermediate and in the production of pigments and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Dimethoxy-3-methylanthraquinone involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, inhibiting the replication and transcription processes. It may also generate reactive oxygen species, leading to oxidative stress and cell death in cancer cells. Additionally, it can inhibit specific enzymes and signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
1,2-Dimethoxy-3-methylanthraquinone can be compared with other anthraquinone derivatives, such as:
1,2-Dihydroxy-3-methylanthraquinone: Lacks the methoxy groups, resulting in different chemical properties and reactivity.
1,3,4-Trimethoxy-2-hydroxyanthraquinone: Contains additional methoxy groups, leading to variations in biological activity and applications.
2-Hydroxy-3-methylanthraquinone:
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activities, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
75313-49-4 |
|---|---|
Molecular Formula |
C17H14O4 |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
1,2-dimethoxy-3-methylanthracene-9,10-dione |
InChI |
InChI=1S/C17H14O4/c1-9-8-12-13(17(21-3)16(9)20-2)15(19)11-7-5-4-6-10(11)14(12)18/h4-8H,1-3H3 |
InChI Key |
YHRBISPBNCKHNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1OC)OC)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3',5'-Bis(ethoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B13131140.png)


![3-Bromo-4,6-dichloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13131153.png)








